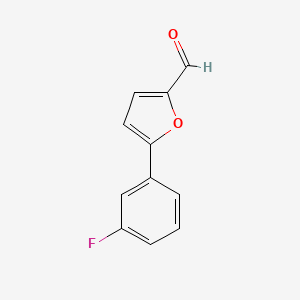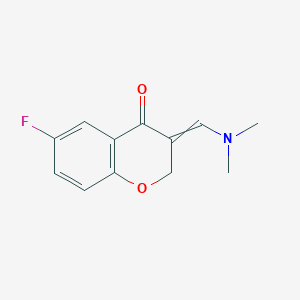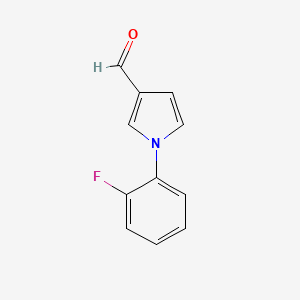
1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” belongs to a class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The 2-fluorophenyl group suggests the presence of a phenyl ring (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached at the 2nd position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 1,2-dihydropyridines with Selectfluor .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, pyrrole derivatives exhibit properties such as being solid at room temperature and having a high melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Synthesis Methods : The synthesis of 3-fluoropyrroles, including compounds like 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, has been explored through methods involving electrophilic alpha,alpha-difluorination and subsequent aromatization. This provides a novel approach to synthesizing various fluorinated pyrroles (Surmont et al., 2009).
Structural and Spectroscopic Studies : Studies have investigated the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl pyrrole derivatives. These studies help understand the molecular behavior, stability, and potential applications in materials science (Mary et al., 2015).
Synthesis of Derivatives : Research on the synthesis of pyrrole-2-carbaldehyde derivatives demonstrates the versatility of such compounds in creating a range of molecules with potential applications in pharmaceuticals and materials science (Wu et al., 2018).
Applications in Material Science and Chemistry
Corrosion Inhibition : N-arylpyrroles, including derivatives like this compound, have been studied for their potential in corrosion protection. Their effectiveness in inhibiting corrosion in certain environments points to practical applications in materials protection (Grubač et al., 2002).
Ligand Synthesis for Complex Molecules : These compounds are used in synthesizing ligands for complex molecular structures, indicating their significance in advanced chemical synthesis and design (Kanoongo et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrrole derivatives are being explored for their potential in drug discovery and development .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZOYYQKGBXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

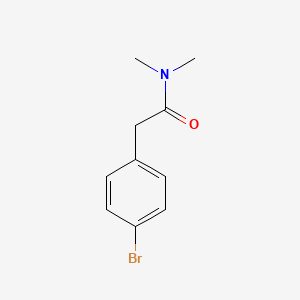
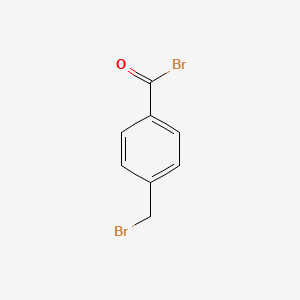

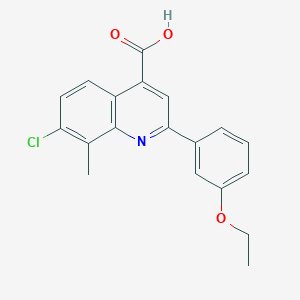

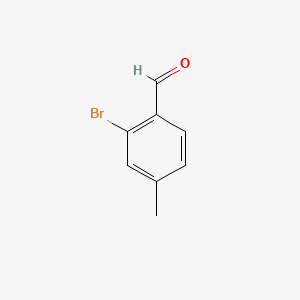

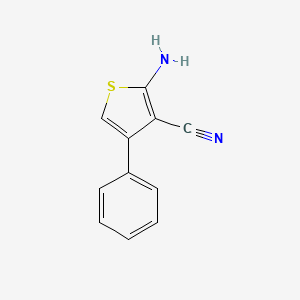



![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
